Diornithine oxoglurate

Nutritional support Burn injury Nitrogen balance

Researchers studying hypercatabolic states (burn injury, trauma, malnutrition) often find that simple mixtures of ornithine and alpha-ketoglutarate (AKG) fail to replicate the potent anabolic and anticatabolic effects reported in the literature. Diornithine oxoglurate (OKG) is the specific 2:1 salt required for the synergistic generation of key downstream metabolites like glutamine, proline, and arginine, which are critical for clinical efficacy. - Enables robust preclinical modeling: Achieve the significant improvement in cumulative nitrogen balance (+127 g vs. -63 g) demonstrated in human burn patients. - Accelerates wound healing research: Use as a positive control to target the 30-day reduction in healing time observed in severe burn patients, or the 75% faster closure rate in elderly pressure ulcer models. - Investigates growth modulation: Apply in parenteral nutrition studies to replicate the 70% increase in height velocity documented in growth-retarded children.

Molecular Formula C5H12N2O2 · 0.5 C5H6O5 · 0.5 H2O
Molecular Weight 278.26
CAS No. 5144-42-3
Cat. No. B612355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiornithine oxoglurate
CAS5144-42-3
SynonymsOKG;  OAKG;  L-Ornithine 2-oxoglutarate monohydrate
Molecular FormulaC5H12N2O2 · 0.5 C5H6O5 · 0.5 H2O
Molecular Weight278.26
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O
InChIInChI=1S/2C5H12N2O2.C5H6O5/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t2*4-;/m00./s1
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diornithine Oxoglurate: Clinical Nutrition & Catabolic Stress Research


Diornithine oxoglurate (CAS 5144-42-3), also known as ornithine α-ketoglutarate (OKG), is a salt composed of two molecules of the amino acid ornithine and one molecule of the Krebs cycle intermediate α-ketoglutarate [1]. This compound functions as a nutritional pharmaconutrient, providing a dual mechanism of action by serving as a precursor for amino acids involved in nitrogen disposal (urea cycle) and as a substrate for energy production (TCA cycle) [2]. Due to this unique structure, it is widely utilized in clinical and preclinical research as an anticatabolic and anabolic agent, particularly in models of hypercatabolism, trauma, and malnutrition [3].

Dual-substrate precursor for urea cycle and TCA cycle research models

Supports hypercatabolic stress, trauma, and malnutrition study contexts

Synergistic metabolic profile not replicated by separate amino acid/ketoacid mixtures

Diornithine Oxoglurate: Metabolic Synergy


While ornithine and alpha-ketoglutarate (AKG) are available as standalone supplements, substituting a simple mixture of these components for the diornithine oxoglurate salt fails to achieve the same biological outcomes. The activity of OKG is not the simple addition of the effects of its constituent parts; evidence demonstrates that the presence of both moieties in the specific salt form is required to induce the synergistic generation of key downstream metabolites like glutamine, proline, and arginine [1]. When administered separately, neither ornithine nor AKG alone can replicate this metabolic interaction, which is critical for the compound's anabolic, anticatabolic, and immunomodulatory effects in trauma and malnutrition settings [2].

Target Compound
Diornithine oxoglurate (OKG) salt
Common Substitute
Ornithine + α-ketoglutarate physical mixture

A simple mixture does not produce the synergistic generation of glutamine, proline, and arginine observed with the intact salt; metabolic outcomes are not interchangeable.

Diornithine Oxoglurate: Comparative Evidence


Cumulative Nitrogen Balance in Burn Patients

In a prospective, randomized, double-blind study of 60 severe burn patients, those receiving 20 g/day of diornithine oxoglurate (OKG) demonstrated a significantly improved nitrogen balance compared to an isocaloric placebo control group. The OKG group achieved a strongly positive cumulative nitrogen balance over 21 days, whereas the control group remained profoundly negative [1].

Cumulative Nitrogen Balance
Endpoint context
+127 vs -63 g Δ 190 g
Reported nitrogen balance endpoint in severe burn model
21-day human study; OKG 20 g/day vs isocaloric control
Nutritional support Burn injury Nitrogen balance

Wound Healing Time in Burn Patients

In a prospective, randomized, double-blind trial of 47 severe burn patients, diornithine oxoglurate (OKG) significantly reduced the time required for wound healing compared to an isonitrogenous control (Protil-1, a soy protein mixture). Patients receiving OKG healed in an average of 60 days, while the control group required 90 days [1].

Wound Healing Time
Endpoint context
60 vs 90 days -30 days
Reported wound healing endpoint in burn injury research
Compared to isonitrogenous control; 21-day treatment
Wound healing Burn care Clinical outcome

Pressure Ulcer Closure Rate in Elderly Patients

A multi-center, randomized, double-blind, placebo-controlled trial of 160 elderly patients with heel pressure ulcers evaluated the effect of 10 g/day of OKG. While the primary endpoint of wound area reduction did not show a significant difference due to baseline imbalances, the secondary analysis of wound closure rate demonstrated a significant benefit for OKG. The OKG group had a mean closure rate of -0.07 cm²/day compared to -0.04 cm²/day for placebo [1].

Pressure Ulcer Closure Rate
Endpoint context
-0.07 vs -0.04 cm²/day 75% faster
Reported closure rate endpoint in elderly heel ulcer model
6-week RCT; 10 g/day OKG vs placebo
Pressure ulcers Geriatric care Wound closure

Growth Acceleration in Pediatric TPN

In a study of six prepubertal children on long-term total parenteral nutrition (TPN) with growth retardation, the addition of 15 g/day of OKG led to a significant increase in height velocity. During the treatment period, median height velocity increased from 3.8 cm/y to 6.45 cm/y, and then decreased back to 3.65 cm/y when OKG was withdrawn [1]. This was accompanied by a significant increase in plasma IGF-1 concentrations.

Height Velocity in TPN
Endpoint context
6.45 vs 3.8 cm/y +2.65 cm/y
Reported growth velocity endpoint in pediatric TPN study
Pre-/post-intervention design; IGF-1 increase observed
Pediatric nutrition Growth hormone Parenteral nutrition

Diornithine Oxoglurate: Research & Clinical Applications


Anticatabolic Interventions in Burns and Trauma

Use diornithine oxoglurate in preclinical models (e.g., burn-injured rats) or clinical trials to study attenuation of muscle wasting and improvement of nitrogen balance in hypercatabolic states. The significant improvement in cumulative nitrogen balance (+127 g vs. -63 g) demonstrated in human burn patients [1] provides a robust benchmark for evaluating other interventions.

Wound Repair in Compromised Healing Models

Employ OKG as a positive control or experimental intervention in studies of wound healing, particularly where nutritional support is critical. The 30-day reduction in healing time in severe burn patients [2] and the 75% faster closure rate in elderly pressure ulcer patients [3] offer quantitative, clinically relevant benchmarks for comparative studies.

GH/IGF-1 Axis in Pediatric Growth Disorders

Utilize OKG in research focused on growth retardation, especially in children receiving long-term parenteral nutrition. The observed 70% increase in height velocity during treatment [4] provides a compelling, quantifiable outcome measure for studies investigating nutritional or pharmacological modulation of the growth hormone axis.

Metabolic Synergy in Amino Acid Supplementation

Employ diornithine oxoglurate as a tool compound to investigate the non-additive, synergistic metabolic effects of combining ornithine and alpha-ketoglutarate. This is based on evidence that the salt form is required for the generation of key metabolites (glutamine, proline, arginine) compared to administering the components separately [5].

Application
Selection Property
Validation Focus
Hypercatabolic stress research models
Synergistic amino acid substrate delivery
Nitrogen balance and protein turnover endpoints
Wound repair research models
Nutritional modulation of healing kinetics
Wound closure rate and healing time endpoints
Pediatric growth retardation research
GH/IGF-1 axis modulation potential
Height velocity and IGF-1 level endpoints
Metabolic synergy mechanism studies
Salt-form dependent synergistic effect
Glutamine, proline, arginine generation profiles

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